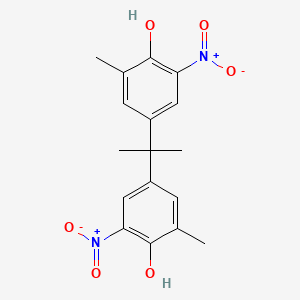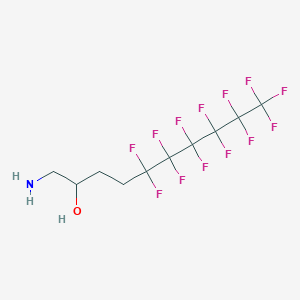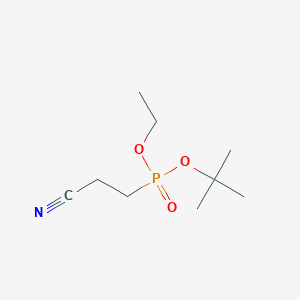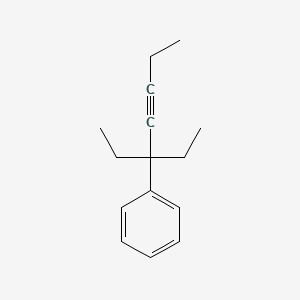
2,10-Dimethylundecane-3,6,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,10-Dimethylundecane-3,6,9-trione is an organic compound with the molecular formula C13H22O3 It is a triketone, meaning it contains three ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dimethylundecane-3,6,9-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a diketone precursor with a suitable alkylating agent, followed by oxidation to introduce the third ketone group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,10-Dimethylundecane-3,6,9-trione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,10-Dimethylundecane-3,6,9-trione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,10-Dimethylundecane-3,6,9-trione involves its interaction with specific molecular targets. The compound’s triketone structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,10-Dimethylundecane: A related compound with a similar carbon backbone but lacking the triketone functionality.
Leptospermone: Another triketone compound with similar chemical properties but different biological activities.
Uniqueness
Its ability to form stable complexes with metal ions and participate in various chemical reactions sets it apart from other similar compounds .
Properties
CAS No. |
62619-50-5 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2,10-dimethylundecane-3,6,9-trione |
InChI |
InChI=1S/C13H22O3/c1-9(2)12(15)7-5-11(14)6-8-13(16)10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
HMAPXAQHTBIKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC(=O)CCC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Bis[(4-methoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14527176.png)











![7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14527267.png)

